N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide
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Overview
Description
N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a thiadiazole ring, and a benzamide moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide typically involves multiple steps. One common method includes the reaction of 4-fluoro-2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide to yield the triazole-thiadiazole core. The final step involves the acylation of the triazole-thiadiazole intermediate with 3,4-dimethylbenzoyl chloride under basic conditions to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares a similar thiadiazole structure but with different substituents.
4-Chloro-N-(3-fluoro-2-methylphenyl)-1,3-thiazol-2-amine: Another related compound with a thiazole ring.
Uniqueness
N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide is unique due to its specific combination of triazole and thiadiazole rings, along with the presence of a fluorine-substituted aromatic ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H19FN6OS |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[3-[1-(4-fluoro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C21H19FN6OS/c1-11-5-6-15(9-12(11)2)20(29)24-21-23-19(26-30-21)18-14(4)28(27-25-18)17-8-7-16(22)10-13(17)3/h5-10H,1-4H3,(H,23,24,26,29) |
InChI Key |
GKFFJOATKAGYDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=C(C=C(C=C4)F)C)C)C |
Origin of Product |
United States |
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